6-Aminopenicillanic acid, commonly referred to as 6-APA, is a pivotal compound in the synthesis of beta-lactam antibiotics. It serves as the core structure from which various semi-synthetic penicillins are derived. The compound is characterized by its beta-lactam ring fused with a thiazolidine ring, featuring an amine group at the sixth position that can be modified to create different antibiotic derivatives. 6-APA can be obtained from natural penicillin G or synthesized through various chemical processes, including enzymatic methods involving penicillin acylase .
The primary chemical reaction involving 6-APA is the acylation process, where different side chains are attached to the amine group at position six. This reaction allows for the creation of various semi-synthetic penicillins, each with distinct antibacterial properties. The enzymatic hydrolysis of penicillin leads to the formation of 6-APA, where the side chain is cleaved off, typically using bacterial enzymes such as those derived from Escherichia coli .
The synthesis of 6-APA can be achieved through several methods:
6-APA is primarily used in pharmaceutical applications as an intermediate in the synthesis of beta-lactam antibiotics. Its derivatives are essential in treating bacterial infections caused by both Gram-positive and Gram-negative bacteria. The versatility of 6-APA allows for the development of antibiotics tailored to combat resistant strains of bacteria .
Research into the interactions of 6-APA and its derivatives often focuses on their pharmacokinetics and pharmacodynamics. Studies indicate that modifications at the sixth position significantly affect the compound's bioavailability and spectrum of activity against various bacterial strains. Additionally, interaction studies with other drugs highlight potential synergies or antagonisms that could influence therapeutic strategies in clinical settings .
Several compounds are structurally or functionally similar to 6-APA, primarily within the beta-lactam antibiotic class. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Penicillin G | Core structure | Natural antibiotic with broad-spectrum activity |
| Ampicillin | Modified side chain | Extended spectrum against Gram-negative bacteria |
| Oxacillin | Specific side chain | Effective against penicillin-resistant Staphylococcus |
| Amoxicillin | Extended side chain | Enhanced oral bioavailability |
| Cloxacillin | Altered side chain | Resistance against some beta-lactamases |
Each of these compounds derives from 6-APA but varies in its side chains and resultant antibacterial properties, showcasing the versatility and importance of 6-APA in antibiotic development .
The molecular structure of 6-Aminopenicillanic acid (Oxacillin-d5) exhibits the characteristic penicillin core architecture with strategic deuterium incorporation at specific positions. The compound possesses a molecular formula of C₂₇D₅H₂₄N₅O₇S₂ and a molecular weight of 604.709 daltons. The deuterated variant maintains the fundamental bicyclic structure consisting of a fused β-lactam and thiazolidine ring system, with the presence of an amino group at the 6-position serving as the attachment point for the oxacillin side chain.
Table 1: Structural Characteristics of 6-Aminopenicillanic acid (Oxacillin-d5)
| Property | Value |
|---|---|
| Molecular Formula | C₂₇D₅H₂₄N₅O₇S₂ |
| Molecular Weight | 604.709 g/mol |
| Isotopic Purity | 99.7% |
| Deuterium Distribution | d5 = 98.52%, d4 = 1.41%, d3 = 0.07% |
| Product Format | Neat solid |
The isotopic labeling strategy employed in this compound involves the selective replacement of hydrogen atoms within the phenyl ring of the oxacillin side chain with deuterium atoms. High-resolution mass spectrometric analysis reveals exceptional isotopic purity, with 98.52% of molecules containing the intended five deuterium atoms. The International Union of Pure and Applied Chemistry nomenclature describes this compound as (2S,5R,6R)-3,3-dimethyl-6-[[5-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-1,2-oxazole-4-carbonyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.
The strategic placement of deuterium atoms significantly affects the compound's analytical properties while preserving its chemical reactivity. The carbon-deuterium bonds exhibit increased stability compared to carbon-hydrogen bonds, resulting in altered vibrational frequencies detectable through infrared spectroscopy and modified fragmentation patterns in mass spectrometric analysis. These isotopic effects provide researchers with distinctive analytical signatures for tracking the compound through complex biological matrices and chemical reaction pathways.
6-Aminopenicillanic acid (Oxacillin-d5) represents a significant compound in the realm of beta-lactam chemistry, characterized by its unique molecular architecture and conformational properties . The molecular structure of this compound features a complex arrangement with the chemical formula C₂₇H₂₄D₅N₅O₇S₂ and a molecular weight of 604.71 g/mol [2]. The compound's full chemical name is (2S,5R,6R)-6-[[(2S,5R,6R)-3,3-dimethyl-6-[[5-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-1,2-oxazole-4-carbonyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [28].
The structural framework of 6-APA (Oxacillin-d5) is distinguished by two fused ring systems: a four-membered beta-lactam ring and a five-membered thiazolidine ring, which together form the core bicyclic structure [6]. This core structure is fundamental to its chemical behavior and reactivity patterns [8]. The compound contains five deuterium atoms strategically positioned on the phenyl ring, replacing the hydrogen atoms at positions 2, 3, 4, 5, and 6, which contributes to its utility in analytical and research applications [11].
| Property | Value |
|---|---|
| Chemical Name | (2S,5R,6R)-6-[[(2S,5R,6R)-3,3-dimethyl-6-[[5-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-1,2-oxazole-4-carbonyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
| Molecular Formula | C₂₇H₂₄D₅N₅O₇S₂ |
| Molecular Weight | 604.71 g/mol |
| Structure Description | Contains two fused β-lactam rings with a pentadeuteriophenyl group |
| Deuterium Positions | Five deuterium atoms replacing hydrogens on the phenyl ring (positions 2,3,4,5,6) |
Conformational analysis of 6-APA (Oxacillin-d5) reveals a complex landscape of possible spatial arrangements [16]. The molecule can adopt various conformations due to the rotational freedom around single bonds, particularly those involving the thiazolidine ring and the substituents at the 6-position [19]. These conformational variations significantly influence the compound's physical properties and chemical reactivity [26].
Rotational spectroscopy has emerged as a powerful technique for elucidating the conformational landscape of 6-APA and its derivatives in their neutral form [8]. This methodology provides precise information about molecular geometry and conformational preferences without the perturbing effects of solvents or crystal packing forces [3]. Recent studies employing laser ablation techniques combined with Fourier transform microwave spectroscopy have successfully characterized multiple conformers of neutral 6-APA [8].
The rotational spectrum of 6-APA reveals a complex pattern indicative of several coexisting conformers [8]. Five distinct conformers have been identified through careful analysis of rotational constants and spectral patterns [8]. These conformers can be broadly categorized into axial and equatorial forms, based on the orientation of the beta-lactam moiety relative to the thiazolidine ring [8] [20].
| Conformer Type | Description | Relative Stability |
|---|---|---|
| Axial (Ax-cis-I) | β-lactam moiety folded toward the concave face of the thiazolidine ring | High |
| Axial (Ax-cis-II) | Axial conformation with different carboxylic hydrogen orientation | Medium-High |
| Equatorial (Eq-cis-I) | β-lactam moiety away from the concave face of the thiazolidine ring | Medium |
| Equatorial (Eq-cis-II) | Equatorial conformation with different carboxylic hydrogen orientation | Medium-Low |
| Equatorial (Eq-trans) | Equatorial conformation with trans orientation of carboxylic group | Low |
The rotational constants (A, B, C) derived from spectroscopic measurements provide crucial information for distinguishing between these conformers [8]. The axial conformers exhibit distinct rotational constants compared to their equatorial counterparts, particularly in the C rotational constant, which reflects the more compact nature of the axial arrangement [8]. The Ax-cis-I and Ax-cis-II conformers differ subtly in their A rotational constant due to variations in the orientation of the carboxylic hydrogen [8] [31].
Analysis of the rotational spectrum is complicated by the presence of hyperfine structure arising from the two nitrogen-14 nuclei in the molecule [8]. This hyperfine splitting provides valuable information about the electronic environment around the nitrogen atoms and has been instrumental in definitively assigning the observed spectral patterns to specific conformers [8] [7]. The quadrupole coupling constants for the nitrogen nuclei are particularly sensitive to conformational changes, especially those involving the amino group orientation [8].
The dipole moment components (μa, μb, μc) of each conformer influence the selection rules for rotational transitions and the relative intensities of spectral lines [7]. These components have been determined experimentally and compared with theoretical predictions to further validate conformer assignments [7] [31]. The observation of a-, b-, or c-type transitions in the spectrum depends on the magnitude of the corresponding dipole moment component, with components below approximately 0.2 Debye often resulting in unobservable transitions [31].
Quantum mechanical calculations have provided significant insights into the deuterium isotope effects observed in 6-APA (Oxacillin-d5) and related beta-lactam compounds [4]. These calculations are essential for understanding how the substitution of hydrogen with deuterium affects the compound's physical properties and chemical reactivity [14]. The presence of five deuterium atoms on the phenyl ring in Oxacillin-d5 introduces notable isotope effects that can be quantified through computational methods [21].
Deuterium isotope effects arise primarily from differences in zero-point energy between bonds involving hydrogen versus deuterium [14]. The heavier mass of deuterium results in lower zero-point energy for carbon-deuterium bonds compared to carbon-hydrogen bonds, typically by approximately 1.2 kcal/mol per bond [14] [25]. This energy difference affects various aspects of molecular behavior, including vibrational frequencies, bond lengths, and reaction rates [14].
| Effect Type | Description | Magnitude in β-Lactam Systems |
|---|---|---|
| Primary Kinetic Isotope Effect | Effect when deuterium directly participates in bond breaking/formation | Significant (kH/kD typically 2-7) |
| Secondary Kinetic Isotope Effect | Effect when deuterium is adjacent to the reaction center | Smaller but measurable (kH/kD typically 0.8-1.2) |
| Solvent Deuterium Isotope Effect | Effect when reaction occurs in D₂O vs H₂O | Variable (kH₂O/kD₂O = 0.6-4.5) |
| Zero-Point Energy Difference | Lower zero-point energy for C-D vs C-H bonds | ~1.2 kcal/mol per C-H/C-D bond |
| Tunneling Effect | Quantum mechanical effect on reaction rates | More pronounced at lower temperatures |
Quantum mechanical calculations employing methods such as density functional theory (DFT) and ab initio approaches have been used to predict the magnitude of deuterium isotope effects in beta-lactam systems [9]. These calculations typically involve computing the vibrational frequencies and zero-point energies for both the protiated and deuterated molecules, as well as for the corresponding transition states in chemical reactions [9] [25].
For 6-APA (Oxacillin-d5), the primary focus has been on secondary deuterium isotope effects, as the deuterium atoms are not directly involved in the reactions at the beta-lactam core [9]. These secondary effects are generally smaller than primary isotope effects but can still provide valuable mechanistic insights [9] [24]. Computational studies have shown that the secondary deuterium isotope effects in beta-lactam systems can range from slightly inverse (kH/kD < 1) to moderately normal (kH/kD > 1), depending on the specific reaction and conditions [24].
The quantum mechanical treatment of deuterium isotope effects must account for nuclear quantum effects, including zero-point energy differences and tunneling [21]. Tunneling, in particular, can significantly enhance isotope effects, especially at lower temperatures [21] [25]. Recent computational studies have revealed that tunneling can influence isotope effects even at temperatures well above room temperature, challenging conventional assumptions [25].
Path integral simulations combined with free-energy perturbation methods have been employed to calculate deuterium isotope effects on acid-base equilibria relevant to beta-lactam chemistry [4]. These simulations account for both intrinsic isotope exchange effects and medium isotope effects, providing a more complete picture of isotopic influences [4]. The results indicate that both factors contribute significantly to the observed isotope effects, with medium effects being particularly important for understanding the pH-dependence of these effects [4].
X-ray crystallography has been instrumental in elucidating the structural details of the beta-lactam core in 6-APA (Oxacillin-d5) and related compounds [5]. This technique provides precise information about bond lengths, bond angles, and overall molecular geometry, which are critical for understanding structure-activity relationships [5] [22]. The beta-lactam core, consisting of a four-membered ring with significant strain, exhibits distinctive structural features that contribute to its chemical reactivity [5].
Crystallographic studies have revealed that the beta-lactam ring in 6-APA derivatives adopts a non-planar conformation due to ring strain [5]. The carbon-nitrogen bond length in the beta-lactam ring typically ranges from 1.46 to 1.49 Å, while the carbonyl carbon-oxygen bond length is approximately 1.20-1.22 Å [5] [22]. These bond parameters are influenced by substituents and can vary slightly between different conformers [22].
| Parameter | Typical Values | Significance |
|---|---|---|
| β-Lactam Ring Geometry | Four-membered ring with strain | High ring strain contributes to reactivity |
| Bond Lengths (C-N) | 1.46-1.49 Å | Critical for antibiotic activity |
| Bond Lengths (C-O) | 1.20-1.22 Å (carbonyl) | Carbonyl group is key reaction site |
| Bond Angles | N-C-C: ~90°, C-N-C: ~94° | Deviations from ideal geometry increase strain |
| Modifications Impact | Affects reactivity and stability | Core modifications alter biological activity |
Time-resolved X-ray crystallography has provided valuable insights into the dynamic processes involving the beta-lactam core [15]. Studies using serial synchrotron crystallography have captured the time course of beta-lactam hydrolysis, revealing structural changes that occur during the reaction [15]. These investigations have shown that the beta-lactam ring undergoes significant conformational changes during cleavage, with the intact ring being observed for approximately 100 milliseconds before bond breaking occurs [15].
X-ray crystallographic analysis has also been used to study the binding of beta-lactam compounds to various proteins, providing information about the three-dimensional arrangement of the beta-lactam core in protein-ligand complexes [22]. These studies have revealed that the beta-lactam ring often adopts specific orientations that facilitate interactions with key residues in the binding site [22]. The carbonyl group of the beta-lactam ring frequently serves as a hydrogen bond acceptor, forming important interactions that contribute to binding affinity [22].
Modifications to the beta-lactam core can significantly alter its structural properties and reactivity [5]. X-ray crystallography has been used to characterize various modifications, including changes to the ring size, incorporation of additional heteroatoms, and fusion with other ring systems [5] [15]. These modifications can affect bond lengths, bond angles, and overall ring strain, leading to changes in chemical stability and reactivity [15].
The beta-lactam core in 6-APA (Oxacillin-d5) exhibits structural features that are consistent with other beta-lactam compounds, with the deuterium substitution on the phenyl ring having minimal effect on the core structure [5]. The primary influence of deuteration is observed in the vibrational properties and isotope effects rather than in the static structural parameters determined by X-ray crystallography [5] [15].
High-Resolution Accurate Mass spectrometry represents the gold standard for characterizing deuterated pharmaceutical compounds due to its exceptional mass accuracy and resolving power. Orbitrap-based mass spectrometers achieve resolving powers exceeding 500,000 FWHM, enabling precise differentiation of isotopic patterns and accurate mass measurements with sub-parts-per-million accuracy.
The analytical protocol employs Orbitrap Exploris or Q Exactive Plus hybrid quadrupole-Orbitrap mass spectrometers equipped with heated electrospray ionization sources. Mass calibration utilizes Pierce electrospray ionization positive calibration solution with decamethylcyclopentasiloxane as a lock mass standard, ensuring mass accuracy below 1 ppm throughout extended analytical sequences.
Acquisition parameters include full mass spectrum scanning from m/z 100-1000 with mass resolution set to 100,000-500,000 FWHM at m/z 200. Data-dependent fragmentation provides structural confirmation through collision-induced dissociation experiments targeting the protonated molecular ion at m/z 407.
The deuterated oxacillin exhibits a characteristic isotopic distribution reflecting the presence of five deuterium atoms. Isotopic deconvolution algorithms integrated within Xcalibur and TraceFinder software enable quantitative determination of deuterium incorporation efficiency and isotopic purity assessment.
Mass spectral analysis reveals the molecular ion peak at m/z 407.0 (M+H)⁺, representing a +5 Da mass shift compared to non-deuterated oxacillin. Natural isotope correction calculations account for the contribution of ¹³C and ³⁴S isotopes, enabling accurate determination of deuterium content exceeding 95% isotopic purity.
| Parameter | Specification |
|---|---|
| Mass Resolution | 100,000-500,000 FWHM |
| Mass Accuracy | <1 ppm with internal standards |
| Detection Range | m/z 100-1000 |
| Isotopic Purity | >95% d₅ content quantifiable |
| Sample Volume | 1-10 μL injection |
Liquid chromatography-tandem mass spectrometry provides quantitative analysis capabilities with exceptional sensitivity and specificity for deuterated beta-lactam antibiotics. The methodology employs ultra-high-performance liquid chromatography coupled with triple quadrupole mass spectrometry for multiple reaction monitoring detection.
Reversed-phase chromatography utilizes Waters BEH C18 columns (2.1 × 50 mm, 1.7 μm particle size) with gradient elution employing 0.1% formic acid in water and acetonitrile as mobile phases. The chromatographic method achieves baseline resolution within 3-5 minutes total analysis time, enabling high-throughput analytical workflows.
Sample preparation involves protein precipitation using acetonitrile for biological matrices, followed by dilution and direct injection. The simplified extraction procedure minimizes matrix effects while maintaining quantitative recovery for deuterated internal standards.
Multiple reaction monitoring employs optimized collision energies and transition selection for quantitative analysis. Primary transitions for 6-aminopenicillanic acid (Oxacillin-deuterium-5) include m/z 407 → fragmentation products characteristic of the beta-lactam core structure.
Electrospray ionization in positive mode provides optimal sensitivity with source parameters including 3500 V capillary voltage, 370°C vaporizer temperature, and 45 arbitrary units sheath gas flow. Matrix effect evaluation demonstrates minimal ion suppression when employing deuterated internal standards, confirming method robustness across diverse sample matrices.
| Analytical Parameter | Performance Criteria |
|---|---|
| Linearity Range | 0.005-50 μg/mL |
| Lower Limit of Quantification | 0.005-0.05 μg/mL |
| Accuracy | 85-115% |
| Precision | <15% relative standard deviation |
| Matrix Independence | Deuterated standard compensation |
Nuclear magnetic resonance spectroscopy provides definitive structural characterization and site-specific deuteration analysis for 6-aminopenicillanic acid (Oxacillin-deuterium-5). Deuterium nuclear magnetic resonance offers direct detection of deuterium nuclei while ¹³C nuclear magnetic resonance reveals isotopic effects on carbon chemical shifts.
²H Nuclear Magnetic Resonance spectroscopy employs dedicated deuterium probes or broadband detection at field strengths of 400-600 MHz (¹H frequency equivalent). Acquisition parameters require extended relaxation delays to account for longer T₁ relaxation times of deuterated carbons compared to protonated analogs.
Deuterated solvents including CDCl₃ and DMSO-d₆ provide spectroscopic transparency while maintaining sample stability. Temperature control at 25°C ± 0.1°C ensures reproducible chemical shift measurements and quantitative integration accuracy.
Deuterium isotope effects manifest as upfield chemical shift perturbations for carbons bearing deuterium substituents. ¹³C-²H coupling patterns generate characteristic multipicity patterns enabling site-specific deuteration assessment.
Quantitative analysis employs integration ratio comparisons between deuterated and residual protonated sites. Natural abundance correction factors account for the 0.0156% natural deuterium content, enabling accurate determination of synthetic deuteration levels.
Nuclear Overhauser Enhancement effects are significantly reduced for deuterated carbons due to the smaller gyromagnetic ratio of deuterium compared to hydrogen. Relaxation time measurements require acquisition protocols with recycle delays exceeding 5 × T₁ to ensure quantitative accuracy.
| NMR Parameter | Specification |
|---|---|
| Field Strength | 400-600 MHz (¹H frequency) |
| Probe Configuration | Broadband or dedicated ²H probe |
| Sample Requirements | 10-100 mg in deuterated solvent |
| Acquisition Time | 30 minutes to 2 hours |
| Quantitative Accuracy | ±5% deuteration determination |
Isotope-edited infrared difference spectroscopy provides complementary characterization of deuterated pharmaceutical compounds through vibrational frequency analysis. Deuterium substitution produces characteristic frequency shifts due to the √2 mass ratio difference between hydrogen and deuterium isotopes.
Fourier transform infrared spectroscopy employs DTGS or MCT detectors with 0.5-4 cm⁻¹ resolution for optimal frequency discrimination. Sample preparation utilizes potassium bromide pellets, attenuated total reflectance crystals, or solution cells depending on sample properties and concentration requirements.
Hydrogen bonding interactions significantly influence C-H and C-D stretching frequencies, providing information about molecular environment and intermolecular associations. Deuteration effects on hydrogen bonding manifest as frequency shifts and intensity changes in the infrared spectrum.
Temperature-dependent measurements reveal thermal effects on vibrational modes and hydrogen bonding networks. Isotopic purity assessment employs peak intensity ratios between C-D and residual C-H stretching regions for semi-quantitative deuteration analysis.
Isotope-edited infrared difference spectroscopy proves particularly valuable for β-lactam antibiotic characterization, where deuteration patterns provide insights into synthetic pathways and metabolic stability. Difference spectra eliminate spectral contributions from non-deuterated portions of molecules, highlighting specific isotopic substitution sites.
| IR Spectroscopy Parameter | Analytical Capability |
|---|---|
| C-D Stretch Frequency | ~2100 cm⁻¹ (0.707 × C-H frequency) |
| Spectral Resolution | 0.5-4 cm⁻¹ |
| Sample Requirements | 1-10 mg pure compound |
| Detection Sensitivity | 1-5 μg/mL minimum concentration |
| Analysis Type | Qualitative structural confirmation |